1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

Organic Synthesis Heterocyclic Chemistry Alkyne Chemistry

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone is a fully substituted, neutral pyrazole scaffold with no N-H donor capability (LogP ~1.24), precluding tautomerization and ensuring reproducible solid-state chemistry. The 4-acetyl handle enables clean two-step conversion to 4-ethynyl derivatives for Sonogashira coupling and MOF/ligand synthesis. Its unique electronic profile—conferred by the 1,3,5-trimethyl pattern—underpins excellent photochromic properties in arylazopyrazole molecular switches. Unlike generic pyrazoles, this sterically constrained building block prevents unwanted side reactions and ensures target conformational integrity. For photopharmacology, materials science, and analytical reference standards, verify CAS 1125-28-6 before purchase.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1125-28-6
Cat. No. B075515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone
CAS1125-28-6
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)C(=O)C
InChIInChI=1S/C8H12N2O/c1-5-8(7(3)11)6(2)10(4)9-5/h1-4H3
InChIKeyRRRUNQHYQYTSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6): Structural Overview for Procurement Decisions


1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6) is a highly substituted, fully methylated pyrazole derivative (synonyms: 4-acetyl-1,3,5-trimethylpyrazole; methyl 1,3,5-trimethylpyrazol-4-yl ketone) with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This heterocyclic building block features an acetyl group at the 4-position of a pyrazole core bearing methyl substituents at positions 1, 3, and 5. The compound exists as a solid at room temperature with a melting point of 67-70°C and a boiling point of 243.4°C at 760 mmHg [1]. This fully substituted pyrazole scaffold presents a unique, sterically constrained platform for derivatization, distinguishing it from more common, less-substituted pyrazoles.

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: Why In-Class Substitution is Not a Simple Interchange


Procurement based solely on the broad 'pyrazole building block' classification risks selecting a compound with divergent physicochemical properties and synthetic utility. Unlike less-substituted or N-H-containing analogs such as 4-acetylpyrazole, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone is a fully substituted, neutral, and relatively lipophilic scaffold (LogP ~1.24) with no N-H hydrogen bond donor capability [1]. This unique substitution pattern fundamentally alters its solubility profile, reactivity, and the conformational space available for downstream functionalization [2]. For instance, the presence of three methyl groups precludes tautomerization and influences crystal packing, factors which are critical for reproducible solid-state chemistry and material science applications [2]. A direct substitution with a less sterically hindered or N-H-bearing pyrazole can lead to unexpected synthetic outcomes, altered reaction kinetics, or failure to achieve the desired product conformation.

Quantitative Evidence for Differentiating 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6) in Research and Development


Differentiating Reactivity: A Pathway to 4-Ethynyl-1,3,5-trimethylpyrazole

The acetyl group of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone provides a defined point of divergence from non-functionalized 1,3,5-trimethylpyrazole (CAS 1072-91-9). Specifically, this compound serves as the direct precursor for synthesizing 4-ethynyl-1,3,5-trimethylpyrazole via a two-step procedure involving PCl5 and subsequent dehydrochlorination [1]. This synthetic route is not available to the unsubstituted core.

Organic Synthesis Heterocyclic Chemistry Alkyne Chemistry

Tunable Photoswitch Performance: Platform for High-Performance Arylazopyrazoles

The 1,3,5-trimethylpyrazole scaffold is a privileged core for developing high-performance arylazopyrazole (AAP) photoswitches. The core's electron-rich nature, when used to construct an extensive library of AAPs, enables the systematic tuning of thermal half-lives through para-substitution on the aryl ring [1].

Photopharmacology Materials Science Molecular Photoswitches

Unambiguous Analytical Identification: A Definitive Spectral Fingerprint

Unlike mixtures or crude products, pure 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone has a well-documented and unambiguous spectral fingerprint, which is critical for quality assurance and structural confirmation. Comprehensive spectral data including 1H NMR, 13C NMR, FTIR, UV-Vis, and MS (GC) are available in established databases [1]. This contrasts with many custom-synthesized or less-common analogs where such reference data may be unavailable or incomplete.

Analytical Chemistry Quality Control Spectroscopy

Optimal Research and Industrial Application Scenarios for 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6)


Synthesis of Advanced Conjugated Materials and Ligands

This compound is the ideal choice for researchers aiming to synthesize 4-ethynyl-1,3,5-trimethylpyrazole, a key precursor for constructing extended π-conjugated systems [1]. The defined acetyl handle allows for a clean, two-step conversion to the terminal alkyne, which can then be used in Sonogashira couplings or other click-chemistry applications to create novel ligands, metal-organic frameworks (MOFs), or organic semiconductors. The fully methylated core provides steric protection and enhances the solubility and stability of the resulting macromolecules.

Development of Next-Generation Arylazopyrazole Photoswitches

Materials scientists and photopharmacologists developing tunable molecular switches will find this scaffold to be a top-tier building block [2]. Its unique electronic profile, conferred by the 1,3,5-trimethyl substitution pattern, is a non-arbitrary feature that underpins the excellent photochromic properties and widely tunable thermal half-lives of its derivatives. Procuring this specific compound is the first step in building the library of arylazo-1,3,5-trimethylpyrazoles described in high-impact research for applications ranging from data storage to light-controlled drug delivery.

Quality Control and Method Development

Analytical chemists and QC laboratories developing or validating methods for pyrazole derivatives can rely on 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone as a well-characterized reference standard. Its comprehensive and publicly available spectral dataset (NMR, IR, MS, UV-Vis) provides an unambiguous benchmark for instrument calibration, method validation, or the identification of unknown substances in complex mixtures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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